molecular formula C19H14ClN3O4S B2563682 (E)-N'-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide CAS No. 202056-52-8

(E)-N'-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide

Cat. No.: B2563682
CAS No.: 202056-52-8
M. Wt: 415.85
InChI Key: QDMPCLBXGMTBCN-UHFFFAOYSA-N
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Description

(E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide is a synthetic organic compound characterized by the presence of a benzimidamide core structure substituted with a 4-chlorophenylsulfonyl group and a 2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide typically involves a multi-step process:

    Formation of Benzimidamide Core: The initial step involves the formation of the benzimidamide core through the reaction of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of 4-Chlorophenylsulfonyl Group: The benzimidamide core is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the 4-chlorophenylsulfonyl group.

    Nitration: The final step involves the nitration of the resulting intermediate using a nitrating agent such as nitric acid to introduce the 2-nitrophenyl group.

Industrial Production Methods

Industrial production of (E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenylsulfonyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The benzimidamide core can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines, thiols, triethylamine.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: (E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-aminophenyl)benzimidamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-chlorobenzenesulfonic acid, 2-nitroaniline.

Scientific Research Applications

(E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of (E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The nitro and sulfonyl groups play crucial roles in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (E)-N’-((4-bromophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide: Similar structure with a bromine atom instead of chlorine.

    (E)-N’-((4-methylphenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide: Similar structure with a methyl group instead of chlorine.

    (E)-N’-((4-fluorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

(E)-N’-((4-chlorophenyl)sulfonyl)-N-(2-nitrophenyl)benzimidamide is unique due to the presence of the 4-chlorophenylsulfonyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and binding affinity to molecular targets, making it a valuable scaffold for drug development and materials science research.

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-N-(2-nitrophenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4S/c20-15-10-12-16(13-11-15)28(26,27)22-19(14-6-2-1-3-7-14)21-17-8-4-5-9-18(17)23(24)25/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMPCLBXGMTBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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